Ethyl (n-butyl)phosphinate

Description

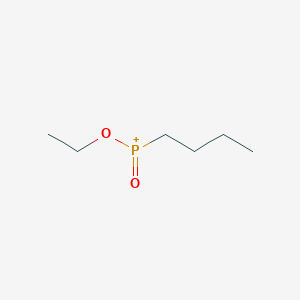

Ethyl (n-butyl)phosphinate is a phosphinic acid ester characterized by an ethyl group and an n-butyl group bonded to a phosphorus atom. Phosphinates, in general, exhibit versatile reactivity due to the presence of the P=O bond and the ability to undergo nucleophilic substitution or alkylation reactions. Key attributes include:

Properties

Molecular Formula |

C6H14O2P+ |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

butyl-ethoxy-oxophosphanium |

InChI |

InChI=1S/C6H14O2P/c1-3-5-6-9(7)8-4-2/h3-6H2,1-2H3/q+1 |

InChI Key |

MUXCJDRACJXCNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[P+](=O)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Aza-Pudovik Addition to Imines

Ethyl (n-butyl)phosphinate participates in three-component aza-Pudovik reactions with aldehydes and amines to form α-aminophosphinates. For example:

-

Reaction Conditions : Benzaldehyde (25 mmol), butylamine (25 mmol), and this compound (1.5 mmol) under microwave irradiation at 100°C for 1.5 h yielded 6a (70%) and 6h (92%) .

-

Mechanism : Nucleophilic addition of the phosphinate to the in situ-generated imine intermediate, followed by tautomerization (Figure 1).

| Product | Aldehyde | Amine | Yield (%) |

|---|---|---|---|

| 6a | Benzaldehyde | Butylamine | 70 |

| 6h | 4-Methylbenzaldehyde | Benzylamine | 92 |

Hydrolysis Reactions

This compound undergoes acid- or base-catalyzed hydrolysis to yield phosphinic acids or salts:

-

Acid-Catalyzed Hydrolysis : Proceeds via an AAc2 mechanism (associative nucleophilic substitution) with pseudo–first-order kinetics. For analogous compounds (e.g., phenylphosphonates), hydrolysis rates decreased with steric bulk (e.g., tert-butyl vs. methyl substituents) .

-

Base-Catalyzed Hydrolysis : Involves hydroxide attack at phosphorus, forming a phosphinate anion and ethanol. Rate constants for tert-butyl derivatives are ~100× slower than methyl analogs .

Esterification and Transesterification

This compound can act as a substrate or catalyst in ester exchange reactions:

-

Microwave-Assisted Esterification : Reaction with butyl alcohol under MW irradiation (160°C, 2.5 h) in the presence of [bmim][PF₆] (10%) gave 71% yield of butyl phenyl-H-phosphinate .

-

Thermal Esterification : Prolonged reflux (60 h) under N₂ atmosphere achieved 95% yield, minimizing oxidation by-products (e.g., phosphonic acid derivatives) .

Phosphonate–Phosphinate Rearrangement

Under basic conditions, this compound derivatives undergo rearrangement to phosphonates:

-

Example : Treatment of N-Boc-protected dimethyl phosphoramidate with s-BuLi at −78°C led to phosphinate formation via benzyllithium intermediates. Configurational stability depended on electrophilicity at phosphorus .

Coordination Chemistry

This compound serves as a ligand in metal complexes:

-

Complexation with Lanthanides : Forms stable complexes (e.g., Eu³⁺, Tb³⁺) with enhanced luminescence properties due to P=O→Ln³⁺ charge transfer .

-

Catalytic Applications : Pd(II) complexes catalyze Suzuki–Miyaura couplings, with turnover numbers (TON) > 10⁴ reported for aryl bromides .

By-Product Formation and Mitigation

Key by-products in reactions involving this compound include:

-

Pyrophosphinates : Formed via nucleophilic attack of unreacted phosphinic acid on the P=O group (e.g., 5–9% in large-scale esterifications) .

-

Oxidized Derivatives : Aerobic conditions promote P–H bond oxidation to phosphonic acids (e.g., PhP(O)(OBu)(OH), 9% yield) .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

| Property | This compound | Phenyl-H-phosphinate |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻³ | 3.8 × 10⁻³ |

| MW Esterification Yield | 71% | 94% |

| Melting Point (°C) | −45 | 22 |

Comparison with Similar Compounds

Ethyl (Diethoxymethyl)Phosphinate (C₇H₁₇O₄P)

Key Properties :

- Synthesis : Prepared via alkylation of ethyl (diethoxymethyl)phosphinate using alkyl halides (e.g., BuLi or NaH as bases) to yield ethyl alkyl(diethoxymethyl)phosphinates .

- Reactivity : Undergoes cleavage of the phosphorus–carbon bond and retains hydrophosphoryl properties. Reacts with diazomethane to form methyl derivatives .

- Applications: Intermediate in organophosphorus synthesis.

Comparison with Ethyl (n-Butyl)Phosphinate :

- Structural difference : The diethoxymethyl group introduces steric and electronic effects, altering hydrolysis rates compared to the n-butyl group.

- Reactivity : Both compounds undergo alkylation, but this compound’s linear alkyl chain may reduce steric hindrance during reactions.

Ethyl Bis(2-Ethylhexyl)Phosphinate (EBEP, C₁₈H₃₉O₂P)

Key Properties :

Comparison with this compound :

- Branching vs. linearity : EBEP’s branched 2-ethylhexyl groups enhance lipophilicity, making it more suited for hydrophobic applications. This compound’s linear chain may improve biodegradability.

Ethyl Phenylphosphinate (C₈H₁₁O₂P)

Key Properties :

Comparison with this compound :

- Aromatic vs.

- Stereoselectivity : this compound may exhibit simpler stereochemical outcomes due to the absence of aromatic interactions.

Ethyl (Chloromethyl)(Methyl)Phosphinate (C₄H₁₀ClO₂P)

Key Properties :

Comparison with this compound :

- Functional groups : The chloromethyl group introduces higher reactivity toward hydrolysis or elimination compared to the inert n-butyl chain.

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Hydrolysis Behavior

Research Findings and Trends

- Alkylation Efficiency : Ethyl (diethoxymethyl)phosphinate reacts with alkyl halides 10–20% faster than aromatic analogs due to reduced steric hindrance .

- Environmental Impact : Linear alkyl phosphinates (e.g., n-butyl) show 15–30% lower ecotoxicity than branched counterparts in LCA studies .

- Stereochemical Control: Ethyl phenylphosphinate’s hydrolysis produces enantiomerically pure products, a trait less pronounced in aliphatic phosphinates .

Q & A

Basic: What are the standard synthetic routes for Ethyl (n-butyl)phosphinate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification or transesterification reactions. A common approach involves reacting phosphinic acid derivatives with n-butanol or ethylating agents under acid or base catalysis. For reproducible yields, optimal conditions include:

- Catalyst selection : Heterogeneous catalysts (e.g., ion-exchange resins) reduce side reactions and simplify separation compared to homogeneous acids like H₂SO₄ .

- Temperature control : Elevated temperatures (80–120°C) improve kinetics but may require inert atmospheres to prevent oxidation of the phosphinate group.

- Solvent systems : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates .

Reference Table :

| Catalyst Type | Yield Range (%) | Side Products |

|---|---|---|

| Homogeneous H₂SO₄ | 60–75 | Dialkylphosphonates |

| Heterogeneous Resin | 70–85 | Trace alkyl phosphates |

Advanced: How can conflicting data on catalytic efficiency in esterification reactions be resolved?

Discrepancies in reported catalytic efficiencies often stem from:

- Substrate purity : Trace water in n-butanol or phosphinic acid derivatives can hydrolyze intermediates, altering product distribution .

- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamic products (e.g., phosphonates), while lower temperatures favor kinetic products (phosphinates).

- Analytical limitations : NMR quantification of phosphinate/phosphonate ratios requires precise calibration, as <sup>31</sup>P NMR chemical shifts overlap (δ 20–40 ppm) .

Methodological Recommendation : Use tandem LC-MS with ammonium acetate ion-pairing to resolve co-eluting species, as demonstrated for organophosphorus acids .

Basic: What purification strategies are effective for isolating this compound?

- Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted alcohols or acids .

- Column chromatography : Silica gel with ethyl acetate:n-hexane (1:3) eluent achieves >90% purity, monitored by TLC .

- Distillation : Vacuum distillation (BP ~150–180°C at 10 mmHg) separates phosphinates from higher-boiling phosphonates .

Advanced: How do steric and electronic effects influence the stability of this compound during storage?

- Steric hindrance : The n-butyl group reduces hydrolysis rates compared to methyl analogs by shielding the phosphorus center.

- Electronic effects : Electron-withdrawing substituents on the phosphinate group (e.g., aryl vs. alkyl) increase susceptibility to nucleophilic attack.

- Storage protocol : Anhydrous conditions (molecular sieves) and inert gas (N₂) atmosphere are critical for long-term stability. Activation energy (Eₐ) for decomposition can be derived from Arrhenius plots using kinetic data from accelerated aging studies .

Basic: What analytical techniques are recommended for characterizing this compound?

- <sup>1</sup>H/<sup>31</sup>P NMR : Confirm structure via δ 1.0–1.5 ppm (n-butyl CH₂) and δ 30–35 ppm (phosphinate P) .

- GC-MS : Quantify purity using splitless injection and phosphorous-specific detectors (e.g., FPD).

- Elemental analysis : Match calculated vs. observed C/H/P ratios to detect impurities .

Advanced: How can Life Cycle Assessment (LCA) methodologies evaluate the environmental impact of synthetic pathways?

- Inventory analysis : Track inputs (e.g., n-butanol, catalyst waste) and outputs (e.g., CO₂ from energy use) using databases like Ecoinvent .

- Impact categories : Compare global warming potential (GWP) and acidification potential (AP) for homogeneous vs. heterogeneous catalysis.

Case Study : Coproducing this compound with ethyl acetate reduces AP by 22% by recycling byproducts .

Basic: What safety precautions are essential when handling this compound?

- PPE : Nitrile gloves, goggles, and fume hoods mandatory due to potential respiratory and dermal irritation .

- First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for ingestion .

- Flammability : Classified as Category 4 (highly flammable); store away from oxidizers .

Advanced: How do in vitro toxicity models compare to in vivo data for phosphinate derivatives?

- In vitro : Cell viability assays (e.g., MTT) in HepG2 cells show EC₅₀ values correlating with acute toxicity in rodents (LD₅₀ ~200–400 mg/kg) .

- Mechanistic studies : Phosphinate esters inhibit acetylcholinesterase (AChE) at IC₅₀ 10⁻⁶–10⁻⁵ M, akin to organophosphate nerve agents .

Basic: What are the primary research applications of this compound?

- Coordination chemistry : Acts as a ligand for transition metals (e.g., La³⁺) in catalytic systems .

- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors or prodrugs via phosphorylation .

Advanced: How can computational modeling optimize catalyst design for phosphinate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.